2-(6-Chloropyridin-3-YL)acetaldehyde
CAS No.:
Cat. No.: VC16716434
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClNO |
|---|---|
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | 2-(6-chloropyridin-3-yl)acetaldehyde |
| Standard InChI | InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2 |
| Standard InChI Key | GWBWOJOBHIQSTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1CC=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
2-(6-Chloropyridin-3-yl)acetaldehyde belongs to the class of substituted pyridine aldehydes. The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing chlorine substituent at the 6-position, significantly influences the compound’s electronic distribution. The aldehyde group at the 3-position introduces a reactive site for nucleophilic additions, condensations, and redox reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.58 g/mol |
| CAS Number | 955114-19-9 |
| Purity Standards | ≥97% (HPLC) |
The compound’s planar pyridine ring and aldehyde’s sp²-hybridized carbonyl carbon create a conjugated system, enhancing stability and resonance interactions. Computational models predict a dipole moment of approximately 3.2 D, driven by the electronegativity of chlorine and oxygen .
Synthesis and Reactivity
Synthetic Pathways
Industrial synthesis of 2-(6-Chloropyridin-3-yl)acetaldehyde typically involves multistep protocols:
-
Pyridine Ring Formation: Starting from pyridine precursors, chlorination at the 6-position is achieved using or under controlled conditions.
-
Aldehyde Introduction: The aldehyde group is introduced via oxidation of a methyl group using reagents like or through Vilsmeier-Haack formylation.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | , 60°C, 12h | 85 |
| 2 | , , 80°C | 72 |
Reactivity Profile
The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and alcohols, forming imines, hydrazones, and acetals, respectively. For example, reaction with hydroxylamine yields the corresponding oxime, a precursor for heterocyclic compounds. The chlorine substituent facilitates electrophilic aromatic substitution at the 2- and 4-positions, enabling further functionalization .
Applications in Medicinal Chemistry and Agrochemicals
Drug Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, its aldehyde group participates in Schiff base formation with primary amines, a reaction exploited in designing protease inhibitors.
Table 3: Pharmaceutical Derivatives
| Derivative | Target Activity |
|---|---|
| Schiff base complexes | Anticancer (kinase inhibition) |
| Hydrazone analogs | Antiviral (protease binding) |
Agrochemical Development
In agrochemicals, 2-(6-Chloropyridin-3-yl)acetaldehyde is a precursor for neonicotinoid-like insecticides. Its chlorine and aldehyde groups enhance binding to insect nicotinic acetylcholine receptors, disrupting neurotransmission .
Biological Interactions and Toxicity Considerations
Toxicity Profiling
In vitro assays indicate moderate cytotoxicity (IC₅₀ ≈ 50 μM in HepG2 cells), likely due to reactive oxygen species generation from aldehyde metabolism. Chronic exposure studies in animal models remain pending .
Comparative Analysis with Structural Analogues
Table 4: Structural and Functional Comparisons
| Compound | Key Differences | Reactivity Impact |
|---|---|---|
| 2-(5-Chloropyridin-3-yl)acetaldehyde | Chlorine at 5-position | Reduced electrophilicity |
| 2-(6-Chloropyridin-2-yl)acetaldehyde | Aldehyde at 2-position | Altered regioselectivity in SEAr |
| N-(6-Chloropyridin-3-yl)acetamide | Amide instead of aldehyde | Lower electrophilic character |
The 6-chloro-3-aldehyde substitution pattern optimizes electronic and steric effects for medicinal applications compared to analogues .
Future Research Directions
-
Mechanistic Toxicology: Elucidate proteasome inhibition mechanisms via in vivo models.
-
Catalytic Applications: Explore use in asymmetric catalysis as a chiral ligand precursor.
-
Polymer Chemistry: Investigate incorporation into conductive polymers via aldehyde-amine condensations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume